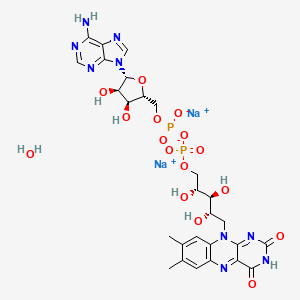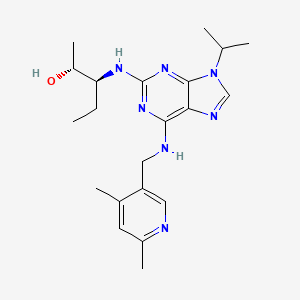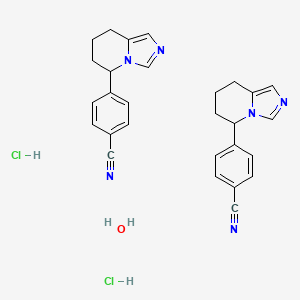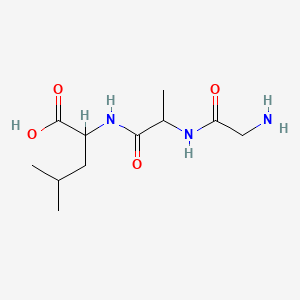
H-Gly-Ala-Leu-OH
Übersicht
Beschreibung
H-Gly-Ala-Leu-OH: is a tripeptide composed of three amino acids: glycine, alanine, and leucine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Tripeptides like glycyl-alanyl-leucine are often studied for their structural properties, stability, and biological activities.
Wissenschaftliche Forschungsanwendungen
H-Gly-Ala-Leu-OH has several scientific research applications, including:
Biochemistry: Studying the structural properties and stability of peptides.
Medicine: Investigating potential therapeutic applications, such as wound healing and tissue regeneration.
Industrial Processes: Using peptides as building blocks for the synthesis of more complex molecules or as additives in various formulations.
Wirkmechanismus
Target of Action
Peptides like this one often interact with various cellular receptors or enzymes, modulating their activity .
Mode of Action
Generally, peptides can interact with their targets in a variety of ways, such as binding to receptors on the cell surface or interacting with enzymes within the cell . The specific interactions of Glycyl-alanyl-leucine with its targets would need further experimental investigation.
Biochemical Pathways
Peptides can influence a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
Peptides generally have unique pharmacokinetic profiles that can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific amino acids .
Result of Action
Peptides can have a wide range of effects depending on their specific targets and mode of action
Action Environment
The action, efficacy, and stability of Glycyl-alanyl-leucine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells
Biochemische Analyse
Biochemical Properties
Glycyl-alanyl-leucine plays a role in biochemical reactions as a substrate for peptidases and proteases. It interacts with enzymes such as aminopeptidases, which sequentially remove amino acids from the N-terminus of peptides . The interaction between glycyl-alanyl-leucine and these enzymes is crucial for its hydrolysis and subsequent utilization in metabolic processes. Additionally, glycyl-alanyl-leucine can influence the activity of transporters involved in peptide uptake, such as the proton-coupled oligopeptide transporter .
Cellular Effects
Glycyl-alanyl-leucine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, glycyl-alanyl-leucine has been shown to impact the proliferation and differentiation of enterocytes, as well as mitochondrial respiration and protein turnover in these cells . These effects are mediated through changes in the expression of specific genes and proteins involved in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of glycyl-alanyl-leucine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Glycyl-alanyl-leucine can be hydrolyzed by aminopeptidases, leading to the release of its constituent amino acids . This hydrolysis process is essential for the compound’s utilization in metabolic pathways. Additionally, glycyl-alanyl-leucine can modulate the activity of transporters and receptors, influencing cellular uptake and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycyl-alanyl-leucine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that glycyl-alanyl-leucine is relatively stable and can be used as a substitute for free amino acids in cell culture media . Its effects on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of glycyl-alanyl-leucine vary with different dosages in animal models. At lower doses, glycyl-alanyl-leucine can support normal cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, such as inhibition of cell proliferation and increased protein degradation . These dosage-dependent effects highlight the importance of optimizing the concentration of glycyl-alanyl-leucine for therapeutic and experimental applications.
Metabolic Pathways
Glycyl-alanyl-leucine is involved in metabolic pathways related to amino acid metabolism and protein synthesis. It interacts with enzymes such as aminopeptidases, which hydrolyze the peptide into its constituent amino acids . These amino acids can then be utilized in various metabolic processes, including the tricarboxylic acid (TCA) cycle and the synthesis of other biomolecules .
Transport and Distribution
Glycyl-alanyl-leucine is transported and distributed within cells and tissues through specific transporters and binding proteins. The proton-coupled oligopeptide transporter is one such transporter that facilitates the uptake of glycyl-alanyl-leucine into cells . This transport process is essential for the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of glycyl-alanyl-leucine is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . The specific localization of glycyl-alanyl-leucine within subcellular compartments can affect its activity and function, contributing to its overall impact on cellular physiology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: H-Gly-Ala-Leu-OH can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The subsequent amino acids (alanine and glycine) are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of glycyl-alanyl-leucine may involve enzymatic synthesis using proteases or peptidases. Immobilized enzymes can be used to enhance the efficiency and yield of the synthesis process. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase has been used for the production of similar dipeptides .
Analyse Chemischer Reaktionen
Types of Reactions: H-Gly-Ala-Leu-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of individual amino acids.
Oxidation: The amino acid residues, particularly leucine, can undergo oxidation reactions in the presence of oxidizing agents.
Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as trypsin or chymotrypsin, or acidic conditions (e.g., hydrochloric acid).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed:
Hydrolysis: Glycine, alanine, and leucine.
Oxidation: Oxidized derivatives of leucine.
Substitution: Modified peptides with substituted amino groups.
Vergleich Mit ähnlichen Verbindungen
Glycyl-glycine: A dipeptide composed of two glycine residues.
Glycyl-alanine: A dipeptide composed of glycine and alanine.
Alanyl-leucine: A dipeptide composed of alanine and leucine.
Uniqueness of H-Gly-Ala-Leu-OH: this compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of leucine, a hydrophobic amino acid, contributes to the peptide’s stability and potential interactions with hydrophobic regions of proteins or membranes .
Eigenschaften
CAS-Nummer |
22849-49-6 |
|---|---|
Molekularformel |
C11H21N3O4 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
2-[2-[(2-aminoacetyl)amino]propanoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18) |
InChI-Schlüssel |
VSVZIEVNUYDAFR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)C[NH3+] |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN |
Aussehen |
Solid powder |
Key on ui other cas no. |
22849-49-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
GAL |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Glycyl-alanyl-leucine; Gly-ala-leu; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





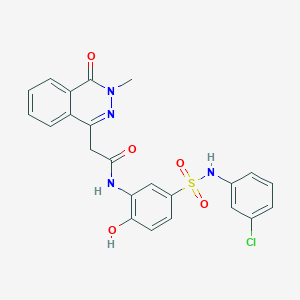

![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)


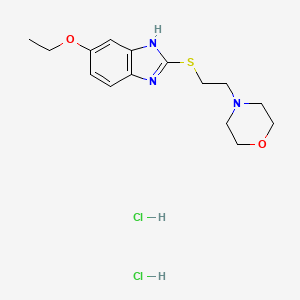
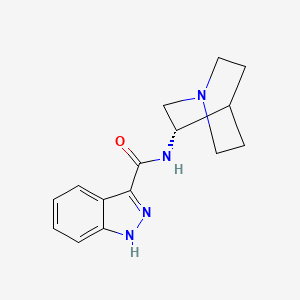
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
